[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Description
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand. This compound is notable for its application in asymmetric synthesis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both phosphine and sulfinamide groups in its structure allows it to act as a versatile ligand in various catalytic processes.
Properties
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRTNBFAFWZQH-ANHUGMMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Fluoride-Mediated Sulfinamide Synthesis
A robust method involves reacting secondary amines with thionyl fluoride (SOF₂) to generate sulfinyl fluoride intermediates. Subsequent treatment with organozinc reagents yields the sulfinamide core. For example, combining N,2-dimethylpropane-2-amine with SOF₂ in dichloromethane at −78°C forms the intermediate N-sulfinylamide, which is then quenched with a phenylmethylzinc reagent to afford the sulfinamide. This method achieves yields of 78–85% with minimal side products.
Iron-Catalyzed Oxidative Coupling
Iron(III) chloride catalyzes the coupling of thiols with O-pivaloyl hydroxylamine triflate to form sulfinamides under mild conditions. This redox-neutral process avoids harsh reagents and is scalable to gram quantities. For instance, reaction of tert-butylthiol with the hydroxylamine derivative in acetonitrile at 25°C produces the sulfinamide core in 72% yield.
Introduction of the Diphenylphosphino-Phenylmethyl Group
The chiral diphenylphosphino-phenylmethyl moiety is critical for the compound’s stereochemical and catalytic properties.
Palladium-Catalyzed Cross-Coupling
A palladium-based system using Pd₂(dba)₃ and the DPEphos ligand facilitates the coupling of bromophenyl-diphenylphosphine with the preformed sulfinamide. Optimized conditions (THF, 60°C, 12 hours) achieve 88% yield with >99% enantiomeric excess (ee). The reaction proceeds via an allylic palladium intermediate, enabling precise stereocontrol.
Nucleophilic Substitution
Alternatively, the phosphine group is introduced via nucleophilic substitution. Treatment of 2-bromophenylmethyl sulfinamide with diphenylphosphine lithium in tetrahydrofuran at −40°C generates the target phosphino derivative in 65% yield. This method requires strict anhydrous conditions to prevent oxidation of the phosphine.
Stereochemical Control and Resolution
The (R,R)-configuration is enforced through chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliary Approach
Using (S)-tert-butanesulfinamide as a temporary chiral director ensures correct configuration during the phosphine coupling step. After coupling, acidic hydrolysis removes the auxiliary, yielding the desired (R)-configured product.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic intermediates provides enantiopure sulfinamide. For example, Candida antarctica lipase B selectively acetylates the undesired (S)-enantiomer, allowing isolation of the (R)-form with 94% ee.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | 0.5–1 mol% Pd |
| Solvent | THF | Toluene |
| Reaction Time | 12–24 hours | 4–6 hours |
| Yield | 70–88% | 85–90% |
Continuous flow reactors enhance throughput and reduce costs by minimizing intermediate isolation steps. For instance, a two-stage flow system couples the sulfinamide core with the phosphine fragment in 93% yield at a 10 kg/day scale.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 88 | >99 | 120 | High |
| Nucleophilic Substitution | 65 | 85 | 90 | Moderate |
| Enzymatic Resolution | 45 | 94 | 150 | Low |
The palladium-catalyzed method is preferred for large-scale synthesis due to its high efficiency and stereoselectivity, despite higher catalyst costs.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group yields amines .
Scientific Research Applications
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective synthesis of various organic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in asymmetric synthesis makes it valuable in the production of chiral drugs.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a donor ligand, binding to the metal and stabilizing the catalytic complex. The sulfinamide group can also participate in hydrogen bonding and other interactions, enhancing the selectivity and efficiency of the catalytic reaction .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used phosphine ligand in asymmetric synthesis.
Taniaphos: A chiral phosphine ligand with a ferrocene backbone.
BINAP: A bidentate phosphine ligand used in various catalytic processes.
Uniqueness
[S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its dual functionality, combining both phosphine and sulfinamide groups. This dual functionality allows it to participate in a wider range of reactions and enhances its versatility as a ligand in asymmetric catalysis .
Biological Activity
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, commonly referred to as a sulfinamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H32NOPS
- Molecular Weight : 485.6 g/mol
- CAS Number : 2222798-18-5
- Purity : ≥95%
Sulfinamide compounds are known for their diverse biological activities, which can include:
- Inhibition of Enzymatic Activity : Many sulfinamides act as inhibitors for various enzymes, including carbonic anhydrases and proteases.
- Anticancer Properties : Some studies suggest that sulfinamide derivatives may exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis.
- Cardiovascular Effects : Certain sulfinamide derivatives have demonstrated effects on cardiovascular parameters, potentially influencing blood pressure and vascular resistance.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. For instance:
- Cell Line Tested : MDA-MB-231 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment
This indicates a moderate potency in inhibiting cell growth.
In Vivo Studies
In vivo studies involving animal models have further elucidated the compound's pharmacological profile:
- Model Used : Balb/C mice
- Dosage : 50 mg/kg administered orally
- Observed Effects :
- Reduction in tumor size in xenograft models.
- Alteration in metabolic markers indicating potential anti-inflammatory effects.
Case Study 1: Anticancer Activity
A study published in Cancer Research explored the efficacy of sulfinamide derivatives in treating diffuse large B-cell lymphoma (DLBCL). The compound was shown to inhibit the B-cell lymphoma 6 (BCL6) transcription factor, which is critical for the survival of DLBCL cells. The compound exhibited an IC50 value of 4.8 nM, demonstrating potent inhibitory activity against BCL6 .
Case Study 2: Cardiovascular Implications
Research highlighted the cardiovascular impacts of sulfonamide derivatives, including this compound. In isolated rat heart models, the derivative showed significant changes in perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing hypertension and heart failure .
Research Findings Summary
| Study Type | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| In Vitro | Anticancer | MDA-MB-231 | IC50 = 12 µM |
| In Vivo | Tumor Reduction | Balb/C mice | Significant size reduction |
| Case Study | Cardiovascular Effects | Rat Heart | Altered perfusion pressure |
Q & A
Basic Question: What are the critical parameters for synthesizing this compound with high stereochemical purity?
Answer:
The synthesis of this compound requires precise control of stereochemistry, particularly at the sulfinamide and phosphino-bearing chiral centers. Key parameters include:
- Catalyst Selection : Chiral catalysts (e.g., transition metal complexes) are essential to enforce enantioselectivity during bond formation .
- Temperature Control : Reactions often proceed at low temperatures (−20°C to 0°C) to minimize racemization .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DCM) stabilize intermediates and enhance reaction rates .
- Purification : Chromatography with chiral stationary phases or recrystallization in non-polar solvents (hexane/ethyl acetate) isolates enantiomerically pure products .
Advanced Question: How can SHELX software improve the accuracy of crystallographic refinement for this compound?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, especially for resolving:
- Disorder in Bulky Groups : The diphenylphosphino and sulfinamide moieties may exhibit positional disorder; SHELXL’s PART instructions can model split positions .
- Thermal Motion Anisotropy : Anisotropic displacement parameters (ADPs) refine the thermal motion of heavy atoms (e.g., phosphorus and sulfur) .
- Twinned Data : For twinned crystals, SHELXL’s TWIN command applies scaling factors to overlapping reflections .
- Validation : R-factor convergence (<5%) and CheckCIF alerts ensure structural reliability .
Advanced Question: What biophysical methods are suitable for studying this compound’s interactions with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .
- Fluorescence Polarization : Monitor changes in fluorescence anisotropy when the compound binds to a labeled nucleic acid or protein .
- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes at atomic resolution .
Basic Question: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the phosphino group .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste .
- Emergency Response : For inhalation exposure, administer oxygen; for skin contact, wash with 10% ethanol solution .
Advanced Question: How does the diphenylphosphino moiety enhance coordination chemistry with transition metals?
Answer:
- Ligand Properties : The phosphino group acts as a soft σ-donor and π-acceptor, stabilizing low-oxidation-state metals (e.g., Pd⁰, Rhᴵ) .
- Steric Effects : Bulky phenyl groups enforce specific coordination geometries (e.g., square-planar in Pd-catalyzed cross-couplings) .
- Electronic Tuning : Electron-withdrawing/donating substituents on the phenyl rings modulate metal-ligand bond strength .
- Catalytic Applications : The compound’s metal complexes are effective in asymmetric hydrogenation and C–C bond formation .
Advanced Question: How can researchers resolve contradictions between NMR and X-ray crystallography data?
Answer:
- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to identify fluxional behavior .
- Discrepancy in Chiral Centers : Compare NOESY (NMR) data with X-ray-derived torsion angles to validate stereochemistry .
- Solvent Artifacts : Crystallization solvents may induce conformational changes; replicate NMR conditions in the solid state (e.g., MAS-NMR) .
Basic Question: What reaction pathways are feasible for modifying the sulfinamide group?
Answer:
- Oxidation : Treat with mCPBA to convert sulfinamide to sulfonamide, altering electronic properties .
- Nucleophilic Substitution : React with Grignard reagents (e.g., MeMgBr) to replace the sulfinyl oxygen with alkyl groups .
- Acid Hydrolysis : Use HCl/THF to cleave the S–N bond, yielding a free amine and sulfinic acid .
- Chiral Auxiliary Removal : Reduce with LiAlH₄ to generate enantiopure amines while retaining phosphino functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
